Lipophilicity (XlogP) Differentiation: Target vs. Des-Cyclohexyl and 2-Chloro Analogs
The target compound exhibits a predicted XlogP of 2.6, compared to XlogP 0.1 for the des-cyclohexyl analog 1-(3-hydroxypiperidin-1-yl)propan-1-one (CAS 1154909-97-3) and XlogP 0.6 for the 2-chloro analog 2-chloro-1-(3-hydroxypiperidin-1-yl)propan-1-one [1]. This represents a ΔXlogP of +2.5 and +2.0 log units, respectively. The higher lipophilicity is predicted to enhance passive membrane permeability and blood-brain barrier penetration [2].
| Evidence Dimension | Predicted lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP 2.6 |
| Comparator Or Baseline | Des-cyclohexyl analog (CAS 1154909-97-3): XlogP 0.1; 2-Chloro analog: XlogP 0.6 |
| Quantified Difference | ΔXlogP = +2.5 vs des-cyclohexyl; +2.0 vs 2-chloro |
| Conditions | In silico XlogP prediction (Chem960 and PubChem) |
Why This Matters
The substantial increase in lipophilicity makes the target compound a superior candidate for CNS-targeted research applications requiring enhanced membrane permeability, while the des-cyclohexyl analog is less suitable due to its limited lipophilicity.
- [1] PubChem. 2-Chloro-1-(3-hydroxypiperidin-1-yl)propan-1-one (XLogP3-AA 0.6). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-03). View Source
- [2] "Crossing the Barrier: Molecular Weight, Lipophilicity, and BBB Permeability in CNS Drug Development." PharmacologySci, 2026. View Source
